N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c19-17-9-3-1-7-15(17)13-24(21,22)20-11-5-8-16-12-14-6-2-4-10-18(14)23-16/h1-4,6-7,9-10,12,20H,5,8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVYAGNCBFDTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the propyl chain, and the attachment of the methanesulfonamide group. One common synthetic route is as follows:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Propyl Chain: The benzofuran derivative is then reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to introduce the propyl chain.
Attachment of Methanesulfonamide Group: Finally, the intermediate product is treated with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues in GPCR Research
A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride)
- Core Structure : A61603 shares the methanesulfonamide group with the target compound but replaces the benzofuran-propyl chain with a tetrahydronaphthalene-imidazole system.
- Substituents : The hydroxy group and imidazole ring in A61603 enhance polar interactions, while the target compound’s benzofuran and 2-chlorophenyl groups prioritize aromatic stacking and hydrophobic interactions.
- Activity : A61603 is documented as an adrenergic receptor agonist, suggesting that methanesulfonamide derivatives can exhibit diverse receptor-specific effects depending on auxiliary substituents .
Calhex-231 ((R)-2-[1-(1-naphthyl)ethylaminomethyl]-1H-indole)
- Core Structure : Calhex-231 uses an indole scaffold instead of benzofuran but shares a naphthyl group for hydrophobic interactions.
- Substituents: The ethylaminomethyl linker in Calhex-231 provides conformational flexibility, contrasting with the rigid propyl chain in the target compound.
- Activity : Calhex-231 is a calcium-sensing receptor antagonist, highlighting how aromatic systems with varied linkers modulate GPCR activity .
Chlorophenyl-Containing Analogues in Agrochemicals
Epoxiconazole (1-((3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole)
- Core Structure : Epoxiconazole incorporates a triazole ring and an epoxide group, differing from the benzofuran-sulfonamide system.
- Substituents : Both compounds feature a 2-chlorophenyl group, but Epoxiconazole adds a 4-fluorophenyl moiety, enhancing steric bulk and antifungal activity.
- Activity : As a broad-spectrum fungicide, Epoxiconazole’s efficacy is attributed to chlorine’s electronegativity and fluorine’s metabolic stability, suggesting that halogen placement critically influences bioactivity .
Sulfonamide Derivatives in Receptor Modulation
RS17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamide)
- Core Structure : RS17053 uses an indole-ethanamide system instead of benzofuran but retains a sulfonamide-like amide group.
- Substituents: The cyclopropylmethoxyphenoxy group in RS17053 introduces steric hindrance, contrasting with the target compound’s linear propyl chain.
- Activity: RS17053 is an α1-adrenoceptor antagonist, demonstrating that sulfonamide/amide groups paired with aromatic systems are versatile in receptor modulation .
Structural-Activity Relationship (SAR) Insights
- Benzofuran vs. Benzothiazole : Replacing benzofuran (oxygen-containing) with benzothiazole (sulfur-containing, as in AC265347 ) may alter electron distribution and binding kinetics.
- Chlorine Position : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in other analogues (e.g., NPS 2143 ) could influence steric effects and receptor specificity.
- Sulfonamide Role : Methanesulfonamide in the target compound and A61603 likely facilitates hydrogen bonding, whereas Epoxiconazole’s triazole disrupts fungal cytochrome P450 enzymes .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
Chemical Structure and Properties
The compound features a unique combination of a benzofuran moiety, a chlorophenyl group, and a methanesulfonamide functional group. This structural diversity contributes to its varied biological activities. The molecular formula is with a molecular weight of approximately 366.9 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound potentially inhibits enzymes involved in cellular proliferation, which can lead to anticancer effects.
- Membrane Disruption : It may interact with microbial membranes, compromising their integrity and exerting antimicrobial effects .
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In studies assessing various benzofuran compounds:
- Compounds derived from benzofuran showcased promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL .
- The presence of hydroxyl groups on the benzofuran ring was crucial for antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Microorganism | MIC (μg/mL) |
|---|---|---|
| Compound 3 | M. tuberculosis H37Rv | 8 |
| Compound 4 | M. tuberculosis H37Rv | 2 |
| Benzofuran derivative | S. aureus | <10 |
| Benzofuran derivative | E. coli | <10 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- In vitro assays revealed that certain derivatives exhibited cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
- Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Study on Antimycobacterial Activity
A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their antimycobacterial activity against M. tuberculosis. The results demonstrated that specific substitutions on the benzofuran scaffold enhanced activity, with some compounds achieving MIC values as low as 3.12 μg/mL while maintaining low cytotoxicity towards mammalian cells .
Study on Anticancer Properties
In another investigation, researchers assessed the efficacy of this compound against various cancer cell lines. The compound demonstrated significant inhibition of cell growth in breast cancer cells, with IC50 values indicating strong potential for further development as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
